![molecular formula C8H12N6 B6523589 N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 6312-59-0](/img/structure/B6523589.png)
N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Overview
Description
N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C8H12N6 and a molecular weight of 192.22 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethyl-1H-[1,2,3]triazole-4-carboxamide with diethylamine in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Similar structure but lacks the diethyl substitution.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-d]pyrimidine: Known for its diverse biological activities.
Uniqueness
N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific diethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
N,3-Diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS No. 6312-59-0) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂N₆ with a molecular weight of 192.22 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This inhibition disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Key Findings:
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in significant G2/M phase arrest in various cancer cell lines such as HeLa and A549 cells. This was evidenced by increased cyclin B expression and decreased phosphorylation of cdc2 (Y15) .
- Apoptotic Pathways : The compound induces apoptosis through intrinsic pathways as shown by mitochondrial depolarization and caspase activation .
Biological Activity Data
The following table summarizes the antiproliferative activity of this compound against various cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HeLa | 0.43 | Tubulin polymerization inhibition |
A549 | 0.52 | Tubulin polymerization inhibition |
HT-29 | 0.53 | Tubulin polymerization inhibition |
MDA-MB-231 | 1.55 | Tubulin polymerization inhibition |
Case Studies
- Anticancer Activity : In a study by Mohamed et al., this compound was tested alongside other derivatives for their antiproliferative effects on cancer cells. The compound demonstrated superior activity compared to several known chemotherapeutics .
- In Vivo Efficacy : In vivo experiments using zebrafish models showed promising results for the compound's efficacy in reducing tumor growth and promoting apoptosis in treated cancer cells .
Properties
IUPAC Name |
N,3-diethyltriazolo[4,5-d]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-3-9-7-6-8(11-5-10-7)14(4-2)13-12-6/h5H,3-4H2,1-2H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVNHAJMXQWLSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(N=N2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285059 | |
Record name | F2792-0270 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-59-0 | |
Record name | NSC40367 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F2792-0270 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.